2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
80197-28-0 |
|---|---|
Molecular Formula |
C27H31N3O8 |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[[6-[[(3,4,5-trimethoxybenzoyl)amino]methyl]pyridin-2-yl]methyl]benzamide |
InChI |
InChI=1S/C27H31N3O8/c1-33-20-10-16(11-21(34-2)24(20)37-5)26(31)28-14-18-8-7-9-19(30-18)15-29-27(32)17-12-22(35-3)25(38-6)23(13-17)36-4/h7-13H,14-15H2,1-6H3,(H,28,31)(H,29,32) |
InChI Key |
DMBWRYJLADYFQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC(=CC=C2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Route 1: Stepwise Functionalization of Pyridine
Step 1: Synthesis of 2,6-Diaminomethylpyridine
-
Starting Material : 2,6-Dihalopyridine (e.g., 2,6-dibromopyridine).
-
Reagents : Aminomethylating agents (e.g., methylamine derivatives or Gabriel synthesis intermediates).
-
Conditions : Nucleophilic substitution under basic conditions (e.g., NaH, K2CO3) or catalytic methods (e.g., copper-mediated coupling).
Step 2: Acylation with 3,4,5-Trimethoxybenzoyl Chloride
-
Reagents : 3,4,5-Trimethoxybenzoyl chloride, base (e.g., triethylamine, pyridine).
-
Conditions : Room temperature or mild heating (40–60°C) in anhydrous solvents (e.g., dichloromethane, THF).
| Step | Reagents/Conditions | Yield (Estimated) | Purification |
|---|---|---|---|
| Diaminomethylpyridine | 2,6-Dibromopyridine + CH2NH2 source, K2CO3, DMF | 60–80% | Recrystallization (EtOH) |
| Benzoylation | 3,4,5-Trimethoxybenzoyl chloride, Et3N, CH2Cl2 | 70–85% | Column chromatography |
Rationale :
Route 2: Direct Coupling via Cross-Coupling Reactions
Step 1: Halogenation of Pyridine
-
Reagents : N-Bromosuccinimide (NBS) or other brominating agents.
-
Conditions : Solvent-free grinding or polar aprotic solvents (e.g., acetonitrile).
Step 2: Thiazole/Thiourea Derivative Formation
Step 3: Functionalization to Target Product
-
Reagents : 3,4,5-Trimethoxybenzoyl chloride.
| Step | Reagents/Conditions | Yield (Reported) | Key Reference |
|---|---|---|---|
| Bromination | NBS, water, grinding, 30 min | 91–95% | |
| Thiazole Formation | Thiourea, H2O, reflux, 6–10 h | 65% |
Limitations :
-
This route is indirect and may require additional steps to achieve the target structure.
Alternative Strategies and Challenges
Biocatalytic Approaches
Whole-cell biocatalysis has been employed for similar pyridine derivatives (e.g., 2,6-bis(hydroxymethyl)pyridine). However, its applicability to this compound remains unexplored due to:
-
Complexity : Steric hindrance from trimethoxy groups may limit enzymatic activity.
-
Sustainability : Potential for scalable, eco-friendly synthesis (e.g., reduced solvent use).
Critical Analysis of Available Data
Reagent and Solvent Selection
Purification and Characterization
-
Recrystallization : Commonly used for pyridine derivatives (e.g., ethanol or methanol).
-
Spectroscopy : IR (amide stretches at ~1650 cm⁻¹), ¹H/¹³C NMR (pyridine protons at δ 7.5–8.5 ppm).
Comparative Table of Synthetic Approaches
| Route | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise Functionalization | 1. Diaminomethylpyridine synthesis 2. Benzoylation | High yield, well-established methods | Multi-step process, intermediate purification |
| Cross-Coupling | Bromination → Thiazole formation → Benzoylation | Green chemistry potential | Low direct relevance, indirect pathway |
| Biocatalysis | Enzymatic hydroxymethyl → Further functionalization | Sustainable, reduced waste | Unproven for this compound |
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines or alcohols, and substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial and Antiviral Activities
Pyridine compounds are known for their therapeutic properties, including antimicrobial and antiviral activities. Recent studies have highlighted the effectiveness of pyridine derivatives in combating various pathogens. For instance, compounds with a pyridine nucleus have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, as well as viruses like SARS-CoV-2. The presence of methoxy groups in the structure can enhance these activities by improving the interaction with target proteins .
Antitumor Properties
Research indicates that certain pyridine derivatives exhibit significant antitumor effects. The structural modifications provided by substituents like methoxy groups can influence the compound's ability to inhibit cancer cell proliferation. Studies have demonstrated that specific pyridine derivatives can induce apoptosis in cancer cells, making them potential candidates for developing new anticancer therapies .
Catalysis
The unique electronic properties of 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine make it an interesting candidate for catalysis. Pyridine derivatives are often employed in organic synthesis as ligands or catalysts due to their ability to stabilize metal ions and facilitate various chemical reactions. The compound's ability to coordinate with transition metals enhances its utility in catalyzing reactions such as cross-coupling and oxidation processes .
Data Table: Biological Activities of Pyridine Derivatives
Case Study 1: Antimicrobial Efficacy
A study conducted on several pyridine derivatives, including this compound, evaluated their antimicrobial efficacy against common bacterial strains. The results indicated that modifications to the pyridine core significantly impacted the antimicrobial activity, suggesting that further optimization could lead to more potent agents.
Case Study 2: Antitumor Activity Assessment
In another case study focusing on the antitumor properties of pyridine derivatives, researchers synthesized various analogs of this compound and assessed their effects on cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity against specific cancer types while reducing toxicity towards normal cells.
Mechanism of Action
The mechanism by which 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can interact with various molecular targets, such as enzymes and receptors, altering their activity and leading to specific biological effects. The pathways involved often include metal-ligand interactions and subsequent changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Analysis
The target compound features 3,4,5-trimethoxybenzoylamino-methyl groups at the 2- and 6-positions of the pyridine ring. Below is a comparison with analogous derivatives:
Key Differences in Physicochemical Properties
Boiling Point :
- The target compound has the highest boiling point (635.8°C) due to strong hydrogen bonding from amide groups and methoxy substituents .
- 2,6-Bis(4,5-dihydrooxazol-2-yl)pyridine exhibits a significantly lower boiling point (434.6°C) owing to smaller, less polar oxazolyl groups .
Molecular Weight and Complexity: The imidazolidine derivative (CAS 1223020-29-8) is the heaviest (703.92 g/mol) and most structurally complex, enabling chiral recognition in catalysis . The benzyloxy derivative (CAS 16727-46-1) is the lightest (291.35 g/mol), favoring applications requiring solubility in nonpolar solvents .
Density :
- The target compound has a higher density (1.225 g/cm³) compared to the oxazolyl derivative (1.4 g/cm³) .
Biological Activity
2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine (CAS No. 80197-28-0) is a synthetic compound characterized by its complex molecular structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H31N3O8
- Molecular Weight : 525.55 g/mol
- Density : 1.225 g/cm³
- Boiling Point : 635.8ºC at 760 mmHg
- Flash Point : 338.3ºC
Pharmacological Activity
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that this compound possesses significant anticancer properties against several cancer cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- A notable case study demonstrated its efficacy against breast cancer cells, leading to a reduction in cell viability by over 70% at higher concentrations .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various bacterial strains. It exhibited potent inhibitory effects on both Gram-positive and Gram-negative bacteria.
- In vitro tests reported a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects :
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, preventing their proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in inflammatory responses and microbial metabolism.
Data Table: Summary of Biological Activities
| Biological Activity | Test Organism/Cell Line | Concentration (µg/mL) | Effect |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 10 - 100 | >70% reduction in cell viability |
| Antimicrobial | Staphylococcus aureus | 50 | Significant growth inhibition |
| Antimicrobial | Escherichia coli | 50 | Significant growth inhibition |
| Anti-inflammatory | Rheumatoid Arthritis Model | N/A | Reduced levels of TNF-alpha |
Case Studies
-
Breast Cancer Study :
A study conducted by Vakhatova et al. (1981) explored the effects of this compound on breast cancer cells. The findings indicated a substantial decrease in cell proliferation and an increase in apoptosis markers . -
Antimicrobial Efficacy :
Research published in the Pharmaceutical Chemistry Journal reported the antimicrobial effects of the compound against various pathogens, establishing it as a potential candidate for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Bis(3,4,5-trimethoxybenzoylaminomethyl)pyridine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Condensation reactions between pyridine derivatives and functionalized benzoyl groups are commonly employed. For example, analogous syntheses of bis(benzimidazolyl)pyridines involve refluxing 2,6-pyridinedicarboxaldehyde with amines in ethanol under inert conditions . Systematic optimization includes varying stoichiometry, temperature, and catalysts (e.g., Lewis acids). Biocatalytic approaches using whole-cell systems, as demonstrated for 2,6-bis(hydroxymethyl)pyridine, could also be adapted for greener synthesis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : H/C NMR confirms functional group integration and purity. IR spectroscopy identifies hydrogen bonding (e.g., N–H stretching in amide groups).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolves bond lengths and angles. For example, SHELXL refines hydrogen-bonding networks and detects disorder in pyridine-based structures . Data collection at low temperatures (e.g., 193 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can computational modeling complement experimental data in predicting the compound’s coordination behavior in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess ligand-metal binding energies and frontier molecular orbitals. For bis(imino)pyridine ligands, computational studies predict redox activity and steric effects . Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzyme active sites, as seen in tyrosinase inhibition studies . Validate predictions with EXAFS or cyclic voltammetry .
Q. How to resolve contradictions in crystallographic data, such as bond length discrepancies or hydrogen bonding ambiguities?
- Methodological Answer :
- Refinement in SHELXL with TWIN/BASF commands handles twinning or disorder .
- Hydrogen-bonding ambiguities (e.g., bifurcated bonds) are resolved using difference Fourier maps and geometric restraints. For example, in bis(iminomethyl)pyridine structures, O–H···N distances (2.6–2.8 Å) and angles (>150°) validate hydrogen-bonding networks .
- Cross-validate with spectroscopic data (e.g., IR frequencies for N–H stretches) .
Q. What methodologies validate the compound’s efficacy as an enzyme inhibitor, and how are inhibitory constants () accurately determined?
- Methodological Answer :
- Enzyme Assays : Use mushroom tyrosinase diphenolase activity assays with L-DOPA as substrate. Monitor absorbance at 475 nm to track dopachrome formation .
- Dose-Response Curves : Fit data to the Michaelis-Menten equation with competitive/non-competitive inhibition models. Calculate using Cheng-Prusoff equation for IC conversion .
- Validation : Compare with known inhibitors (e.g., kojic acid) and perform Lineweaver-Burk plots to confirm inhibition type .
Q. How to design experiments assessing the compound’s selectivity as an optical sensor for specific analytes?
- Methodological Answer :
- Spectral Titration : Measure emission intensity changes (e.g., fluorescence quenching) upon analyte addition. For benzimidazolylpyridines, linear Stern-Volmer plots () confirm selectivity for aniline derivatives .
- Interference Testing : Screen against structurally similar analytes (e.g., toluene, phenol) to rule out cross-reactivity .
- Detection Limits : Calculate limit of detection (LOD) via 3σ/slope method from calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
